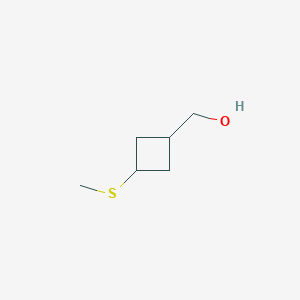

(3-Methylsulfanylcyclobutyl)methanol

Descripción

Significance of Four-Membered Rings in Contemporary Chemical Synthesis

Four-membered rings, or cyclobutanes, are crucial structural motifs found in a variety of naturally occurring products and pharmacologically active compounds. maricopa.edubaranlab.org Their incorporation into molecular design is not merely for structural diversity; the unique geometry and inherent strain of the cyclobutane (B1203170) ring impart specific chemical properties that can be harnessed for further synthetic transformations. The use of cyclobutane derivatives as versatile molecular building blocks has been a subject of extensive research. maricopa.edu They serve as key intermediates in the construction of more complex molecular frameworks through reactions that exploit the ring's inherent reactivity. libretexts.org The development of reliable and high-yield methods to access these four-membered rings has further solidified their importance in modern organic synthesis. libretexts.org

The strategic inclusion of a cyclobutane moiety can influence a molecule's conformational rigidity, which is a critical factor in designing drugs that bind to specific biological targets. By constraining the available conformations, chemists can often enhance the potency and selectivity of a therapeutic agent. masterorganicchemistry.com Furthermore, cyclobutane scaffolds provide a three-dimensional framework that allows for the precise spatial arrangement of functional groups, an essential aspect of rational drug design. masterorganicchemistry.com

Intrinsic Strain Energy and its Influence on Cyclobutane Reactivity Paradigms

The reactivity of cyclobutane is fundamentally governed by its intrinsic strain energy. This strain is a combination of two main factors: angle strain and torsional strain.

Angle Strain: In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. A planar cyclobutane would have internal bond angles of 90°, a significant deviation that creates substantial angle strain. maricopa.edumasterorganicchemistry.com

Torsional Strain: If the ring were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to high torsional strain. libretexts.orgsaskoer.ca

The total ring strain in cyclobutane is approximately 26 kcal/mol. masterorganicchemistry.compharmacyfreak.com This stored potential energy makes the cyclobutane ring susceptible to cleavage under various reaction conditions, including thermal, photochemical, acidic, basic, or metal-catalyzed processes. researchgate.net This "spring-loaded" nature is a key feature that chemists exploit; the relief of ring strain provides a powerful thermodynamic driving force for a wide range of chemical transformations. masterorganicchemistry.com Reactions involving the opening of the cyclobutane ring can lead to the formation of linear chains or the construction of larger, less-strained ring systems, making cyclobutanes valuable synthetic intermediates. researchgate.net

Strategic Importance of Multifunctional Cyclobutyl Scaffolds

Multifunctional cyclobutyl scaffolds are those that bear several functional groups, allowing for a variety of subsequent chemical modifications. The ability to synthesize densely functionalized cyclobutanes with high stereochemical control is a significant area of research. quora.com These scaffolds are of strategic importance because they serve as versatile platforms for the rapid diversification of molecular structures, a concept central to the development of libraries of compounds for drug discovery. researchgate.net

For instance, a cyclobutane ring substituted with hydroxyl, amino, or carboxyl groups can be readily integrated into larger molecules like peptides or polymers. baranlab.org The rigid nature of the cyclobutane core ensures that the appended functional groups are held in well-defined spatial orientations. This is particularly advantageous in medicinal chemistry, where 1,3-difunctionalized cyclobutanes are an emerging scaffold that can confer beneficial pharmacological properties to drug candidates. researchgate.net The development of methods to assemble these complex building blocks is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. quora.com

The following table provides a summary of key concepts related to the properties and reactivity of cyclobutane.

| Feature | Description | Implication in Synthesis |

| Ring Strain | Approximately 26 kcal/mol, arising from angle and torsional strain. masterorganicchemistry.compharmacyfreak.com | Provides a thermodynamic driving force for ring-opening reactions. researchgate.net |

| Conformation | Adopts a non-planar, "puckered" or "butterfly" shape to reduce torsional strain. libretexts.orgsaskoer.ca | Influences the stereochemical outcome of reactions involving the cyclobutane ring. |

| Reactivity | Susceptible to cleavage under thermal, photochemical, acidic, basic, or metal-catalyzed conditions. researchgate.net | Allows for the transformation of cyclobutanes into a variety of other molecular structures. |

| Multifunctionality | Can be synthesized with multiple functional groups for further chemical modification. quora.com | Serves as a versatile scaffold for creating diverse libraries of complex molecules. researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

(3-methylsulfanylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOMPPLZGQJWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 3 Methylsulfanylcyclobutyl Methanol and Analogous Cyclobutyl Systems

Retrosynthetic Analysis of the (3-Methylsulfanylcyclobutyl)methanol (B2864590) Framework

A retrosynthetic analysis of the target molecule, (3-methylsulfanylcyclobutyl)methanol, reveals several potential disconnection points that inform a logical forward synthesis. The primary functional groups are the hydroxymethyl moiety and the methylsulfanyl (thioether) group.

A functional group interconversion (FGI) approach suggests that the primary alcohol can be derived from the reduction of a corresponding carboxylic acid or ester (Intermediate I ). The thioether linkage can be disconnected via a nucleophilic substitution pathway, breaking the C-S bond. This leads to a cyclobutane (B1203170) electrophile bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C3 position (Intermediate II ) and a methylthiolate nucleophile.

The core cyclobutane ring itself represents the most significant synthetic challenge. A common and powerful disconnection for four-membered rings is a [2+2] cycloaddition, which would break the ring down into two, two-carbon components, typically derived from alkene precursors (Intermediates III and IV ). For instance, the cycloaddition of ethylene (B1197577) with an appropriately substituted ketene (B1206846) acetal (B89532) could provide a precursor to the required substitution pattern.

Alternative disconnections of the cyclobutane ring could lead to strategies involving ring expansion from a cyclopropane (B1198618) precursor or ring contraction from a cyclopentane (B165970) derivative, offering different avenues to control the substitution pattern and stereochemistry.

Methodologies for Cyclobutane Ring Construction

The synthesis of the cyclobutane core is a pivotal step, and numerous methods have been developed to this end. These strategies often leverage unique reactivity to overcome the energetic barrier associated with forming a strained four-membered ring.

The [2+2] cycloaddition reaction is arguably the most direct and widely used method for constructing cyclobutane rings, involving the union of two olefinic components. researchgate.netkib.ac.cn This transformation can be initiated under various conditions, each offering distinct advantages.

Photochemical [2+2] Cycloaddition: The classic approach involves the direct UV irradiation of two alkene partners. aklectures.com In this process, one alkene is promoted to an excited state, which then reacts with a ground-state alkene in a concerted or stepwise fashion to form the cyclobutane ring. nih.gov A significant challenge in these reactions is controlling regioselectivity and stereoselectivity. The De Mayo reaction, an intramolecular variant involving an enol, is a powerful tool for creating complex bicyclic systems that can be subsequently fragmented. researchgate.net

Catalyzed [2+2] Cycloaddition: To overcome the limitations of direct photoexcitation, such as the need for high-energy UV light and potential side reactions, catalyzed methods have been developed. Transition metals, particularly copper(I) salts, can coordinate to alkenes and facilitate the [2+2] cycloaddition under milder visible light irradiation. researchgate.net Lewis acids can also promote cycloadditions involving more reactive partners like ketenes and alkenes, providing a versatile route to cyclobutanones. kib.ac.cn Furthermore, the development of catalytic, enantioselective [2+2] cycloadditions has become a major focus, enabling access to chiral cyclobutane building blocks that were previously difficult to obtain. nih.govnih.gov

| Catalyst Type | Reactants | Key Features |

| None (Direct UV Irradiation) | Alkene + Alkene | Classic method; can have selectivity issues. |

| Triplet Sensitizers (e.g., Acetone) | Alkene + Enone | Promotes intersystem crossing for efficient reaction. |

| Copper(I) Salts (e.g., CuOTf) | Alkene + Alkene | Allows use of visible light; improves selectivity. researchgate.netacs.org |

| Lewis Acids (e.g., TiCl₄) | Ketene + Alkene | Efficient route to cyclobutanones. kib.ac.cn |

| Chiral Organocatalysts | Enals + Alkenes | Enables asymmetric synthesis via dienamine catalysis. nih.gov |

Modern synthetic methods increasingly exploit the potential energy stored in highly strained molecules to drive complex transformations. Strain-release strategies provide a powerful means of constructing densely functionalized cyclobutanes. rsc.orgnih.govresearchgate.net One such approach involves the use of bicyclo[1.1.0]butanes (BCBs), which possess a highly strained central σ-bond.

In a photoredox-catalyzed process, a radical can be generated from a suitable precursor (e.g., an α-silylamine). This radical adds to the strained C-C bond of a BCB, triggering a ring-opening to form a cyclobutyl radical intermediate. This intermediate can then participate in a subsequent rearrangement, such as a researchgate.netresearchgate.net-sigmatropic rearrangement, to furnish a polysubstituted cyclobutane product. rsc.orgnih.gov This cascade process allows for the regioselective difunctionalization of the BCB, leading to complex substitution patterns that would be difficult to achieve through traditional cycloaddition methods. nih.gov

Alternative strategies to direct cyclization involve the transformation of existing rings into the desired four-membered system. nih.gov These methods are valuable for establishing specific substitution patterns and stereochemical relationships.

Ring Expansion: Ring expansion reactions, often starting from cyclopropane derivatives, can provide access to cyclobutanes. nih.govharvard.edu For example, the treatment of cyclopropylcarbinols with a Lewis acid can induce a pinacol-type rearrangement, expanding the three-membered ring to a four-membered one. This approach is particularly useful for synthesizing cyclobutanones. nih.gov Another strategy involves the ring-expanding cycloisomerization of alkylidenecyclopropanes to form fused cyclobutane systems. nih.gov

Ring Contraction: Conversely, larger rings can be contracted to form cyclobutanes. rsc.orgchemistryviews.org A classic example is the Wolff rearrangement, where an α-diazoketone derived from a cyclopentanone (B42830) undergoes photochemical or thermal decomposition to form a ketene, which then cyclizes to a cyclobutane ester or acid derivative. rsc.orgacs.org More recently, methods for the stereospecific contraction of five-membered heterocycles, such as pyrrolidines, have been developed. This transformation proceeds via nitrogen extrusion from a reactive diazene (B1210634) intermediate, which generates a 1,4-biradical that collapses to form the cyclobutane C-C bond with high stereocontrol. chemistryviews.orgacs.org

Selective Introduction and Modification of Thioether Functionality

Once the cyclobutane core is established, the introduction of the methylsulfanyl group is a key step. The formation of the S-C bond must be achieved selectively and, ideally, with stereochemical control if a chiral center is being established.

The most common method for forming a thioether is through a nucleophilic substitution reaction (S_N2). beilstein-journals.org This involves reacting a sulfur-centered nucleophile, such as sodium thiomethoxide (NaSMe), with a carbon electrophile. In the context of synthesizing (3-methylsulfanylcyclobutyl)methanol, a precursor such as (3-hydroxycyclobutyl)methanol would first be selectively functionalized at one alcohol. For example, the primary alcohol could be protected, and the secondary alcohol converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a thiomethoxide source would then displace the leaving group to form the desired thioether with inversion of configuration at the reaction center. beilstein-journals.org

A more advanced and highly stereoselective method for introducing thio-substituents is the sulfa-Michael addition to an activated cyclobutene (B1205218). rsc.orgnih.govrsc.org In this approach, a cyclobutene bearing an electron-withdrawing group (e.g., an ester or amide) is treated with a thiol in the presence of a base. The reaction proceeds via conjugate addition of the thiolate to the double bond, generating a thio-substituted cyclobutane. The use of chiral, bifunctional organocatalysts can render this reaction highly enantioselective, providing excellent control over the newly formed stereocenter. nih.gov

| Reaction Type | Substrates | Reagents | Key Features |

| S_N2 Displacement | Cyclobutyl-OTs | NaSMe | Classic C-S bond formation; proceeds with inversion of stereochemistry. beilstein-journals.org |

| Sulfa-Michael Addition | Cyclobutene-CO₂Et + MeSH | DBU (base) | Diastereoselective addition to an activated alkene. rsc.org |

| Asymmetric Sulfa-Michael | Cyclobutene-CONR₂ + MeSH | Chiral Squaramide Catalyst | Highly enantioselective synthesis of thio-cyclobutanes. nih.govrsc.org |

Radical-Mediated Thioether Syntheses on Cyclobutyl Scaffolds

The introduction of a thioether moiety onto a cyclobutyl scaffold can be effectively achieved through radical-mediated pathways. These methods offer an alternative to traditional nucleophilic substitution or metal-catalyzed reactions, often proceeding under mild conditions with good functional group tolerance. The general strategy involves the generation of a thiyl radical (RS•), typically from a thiol or a disulfide precursor, which then adds to a cyclobutene or a related unsaturated cyclobutyl derivative.

A common method for generating the requisite thiyl radical is through the photolysis or thermolysis of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a thiol like methanethiol (B179389). The thiyl radical can then participate in an anti-Markovnikov addition across a double bond on the cyclobutane ring. For instance, the reaction of methanethiol with a cyclobutene precursor would proceed via the addition of the methylsulfanyl radical (CH₃S•) to the olefin, generating a cyclobutyl radical intermediate. This intermediate subsequently abstracts a hydrogen atom from another molecule of methanethiol to yield the (methylsulfanyl)cyclobutane product and regenerate the thiyl radical, thus propagating the radical chain reaction.

Another approach involves the reaction of an organohalide on the cyclobutane ring with a thiol in the presence of a radical initiator and a hydrogen atom donor. While less direct for thioether synthesis, radical processes can also be initiated from cyclobutylcarbinyl radicals, leading to ring-opening reactions that can be harnessed for subsequent functionalization, highlighting the versatility of radical intermediates in the chemistry of strained ring systems. rsc.orgbaranlab.org The efficiency of these radical additions depends on factors such as the stability of the intermediate cyclobutyl radical and steric hindrance around the reaction center.

Stereoselective Thioether Incorporation

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the puckered nature of the four-membered ring. For the incorporation of a thioether, stereoselectivity can be achieved through several strategies, with organocatalyzed conjugate addition reactions being particularly effective. epfl.chrsc.org

A highly diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes has been developed via a sulfa-Michael addition of thiols to activated cyclobutenes. researchgate.netrsc.org In this approach, a cyclobutene bearing an electron-withdrawing group (e.g., an ester or an N-acyl-oxazolidinone) undergoes conjugate addition by a thiol. High diastereoselectivity can often be achieved using a simple base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net

For enantiocontrol, chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids bearing a squaramide moiety, have proven highly effective. epfl.chrsc.org These catalysts can activate both the thiol nucleophile and the cyclobutene electrophile simultaneously, facilitating a highly organized transition state that dictates the stereochemical outcome. This method allows for the synthesis of 1,2-disubstituted thio-cyclobutanes with excellent diastereomeric ratios (dr) and enantiomeric ratios (er). rsc.org

The versatility of this method is demonstrated by the wide range of thiols that can be employed, affording various thio-substituted cyclobutane products in high yields and stereoselectivities.

Table 1: Enantioselective Sulfa-Michael Addition to Cyclobutene Data sourced from studies on analogous systems. researchgate.netrsc.org

| Thiol Nucleophile | Catalyst | Solvent | Yield (%) | dr | er |

| Thiophenol | Chiral Squaramide | Toluene | 95 | >95:5 | 99:1 |

| Benzyl Mercaptan | Chiral Squaramide | Toluene | 92 | >95:5 | 98.5:1.5 |

| Ethanethiol | Chiral Squaramide | Toluene | 88 | >95:5 | 97:3 |

Controlled Functionalization of the Hydroxymethyl Moiety

Stereoselective Reduction Pathways for Alcohol Formation

The hydroxymethyl group of (3-Methylsulfanylcyclobutyl)methanol is typically introduced via the reduction of a corresponding carbonyl precursor, such as 3-(methylsulfanyl)cyclobutanecarbaldehyde or a 3-(methylsulfanyl)cyclobutanone derivative. The stereochemical outcome of this reduction is crucial, as it establishes one of the key stereocenters in the molecule.

The hydride reduction of 3-substituted cyclobutanones has been shown to be highly stereoselective, predominantly yielding the cis-alcohol, where the newly formed hydroxyl group and the C3-substituent are on the same face of the ring. vub.ac.be This preference is largely independent of the steric bulk of the hydride reagent and is driven by torsional strain in the transition state, which favors an anti-facial attack of the hydride relative to the substituent. vub.ac.be This outcome is consistent with the Felkin-Anh model for nucleophilic addition to carbonyls.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically provide high cis-selectivity. The selectivity can often be enhanced by using bulkier reagents or by lowering the reaction temperature. vub.ac.be For instance, the use of sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] in hydroxyl-directed reductions can also lead to excellent levels of diastereoselectivity in the formation of 1,3-diols on cyclic scaffolds. rsc.org In cases where the ketone is prochiral, asymmetric reduction methods employing chiral catalysts can be used to obtain the alcohol in high enantiomeric excess.

Table 2: Stereoselectivity in the Reduction of 3-Substituted Cyclobutanones Data based on analogous 3-substituted cyclobutanone (B123998) systems. vub.ac.be

| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |

| LiAlH₄ | THF | 0 | 95:5 |

| NaBH₄ | Methanol (B129727) | 0 | 93:7 |

| LiAlH(OtBu)₃ | THF | -78 | 98:2 |

| NaBH(OAc)₃ | Acetonitrile | 25 | >99:1 |

Directing Group Strategies for C-H Functionalization Adjacent to Cyclobutyl Alcohol

Once the (3-methylsulfanylcyclobutyl)methanol scaffold is assembled, the hydroxyl group can be exploited as a directing group to guide further functionalization of the cyclobutane ring. C-H functionalization strategies enable the selective modification of otherwise inert C-H bonds, offering a powerful tool for late-stage diversification.

In this context, the alcohol moiety can be temporarily converted into a more effective directing group that coordinates to a transition metal catalyst (e.g., palladium, rhodium, or iridium). nih.govnih.gov For instance, the alcohol can be tethered to a directing group containing a coordinating atom like nitrogen (e.g., in a picolinamide (B142947) or quinoline (B57606) group) or a bidentate ligand. This tether brings the metal catalyst into close proximity to specific C-H bonds on the cyclobutyl ring, enabling site-selective activation.

A common strategy involves the use of a removable silicon-based tether linked to a nitrile-containing directing group. nih.gov The alcohol substrate reacts with the silyl (B83357) chloride tether, which then directs a palladium catalyst to functionalize a C-H bond (e.g., via arylation). After the reaction, the directing group can be easily removed under standard fluoride- or acid-catalyzed conditions, regenerating the alcohol. This approach allows for the precise installation of substituents at positions that would be difficult to access through other synthetic means, enriching the chemical space available from the primary cyclobutyl alcohol scaffold. nih.govnih.gov

Advanced Reactivity and Mechanistic Pathways of 3 Methylsulfanylcyclobutyl Methanol Derivatives

Ring Strain Release Phenomena in Cyclobutane (B1203170) Transformations

Cyclobutane possesses considerable ring strain, a combination of angle strain from compressed C-C-C bond angles (around 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. libretexts.orglibretexts.orgresearchgate.net This stored energy provides a powerful thermodynamic driving force for reactions that involve cleavage of the four-membered ring, leading to more stable, less strained structures. researchgate.netpitt.edu Consequently, cyclobutane derivatives can undergo a variety of ring-opening, rearrangement, and fragmentation reactions under conditions that would not affect analogous acyclic or larger-ring systems.

Acid-Catalyzed Rearrangements and Ring Enlargement Reactions

Under acidic conditions, the hydroxyl group of (3-Methylsulfanylcyclobutyl)methanol (B2864590) can be protonated to form a good leaving group, water. masterorganicchemistry.comlibretexts.org The departure of water generates a primary carbocation, which is typically unstable. However, the high strain energy of the cyclobutane ring facilitates a rapid rearrangement to a more stable secondary cyclopentyl carbocation through a 1,2-alkyl shift. This process, known as a Wagner-Meerwein rearrangement, effectively expands the four-membered ring to a five-membered ring, a thermodynamically favorable process that relieves significant ring strain. ugent.bestackexchange.com

The presence of the methylsulfanyl group at the C3 position can influence the regiochemical outcome of this rearrangement. Depending on which C-C bond of the cyclobutane ring migrates, different substituted cyclopentyl cations can be formed. The subsequent capture of this carbocation by a nucleophile (such as the conjugate base of the acid or a solvent molecule) yields a stable cyclopentane (B165970) derivative. ugent.be These ring-expansion reactions are a cornerstone of cyclobutane chemistry, providing a valuable route to functionalized five-membered rings. researchgate.netugent.be

| Cycloalkane | Total Strain Energy (kcal/mol) | Contributing Factors |

|---|---|---|

| Cyclopropane (B1198618) | ~27.5 | High angle strain, High torsional strain |

| Cyclobutane | ~26.3 | Significant angle strain, Moderate torsional strain (relieved by puckering) libretexts.orgresearchgate.net |

| Cyclopentane | ~6.2 | Low angle strain, Moderate torsional strain (relieved by envelope/twist conformations) libretexts.org |

| Cyclohexane | ~0 | Virtually no strain (adopts chair conformation) libretexts.org |

Regioselective Fragmentation Pathways

Beyond rearrangement, the strain in the cyclobutane ring can lead to controlled fragmentation. The regioselectivity of C-C bond cleavage can be directed by the substituents on the ring. In derivatives of (3-Methylsulfanylcyclobutyl)methanol, the electron-donating nature of the sulfur atom and the position of the hydroxymethyl group can make specific ring bonds more susceptible to cleavage. Rhodium(II) catalysts, for example, can facilitate C-H insertion reactions that proceed with high regioselectivity, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes depending on the specific catalyst used. nih.gov While focused on C-H functionalization, these methods highlight the principle that external reagents can selectively target specific positions on the strained ring, which can be extended to fragmentation strategies. nih.gov The strategic placement of functional groups allows for predictable fragmentation, yielding linear chains with defined functionality, a useful tactic in complex molecule synthesis.

Transformations of the Hydroxymethyl Moiety on Strained Rings

The hydroxymethyl group (-CH₂OH) on the cyclobutane ring is a versatile functional handle. Its reactivity is influenced by the electronic and steric properties of the strained four-membered ring.

Intermolecular and Intramolecular Reactions of Cyclobutyl Alcohols

The alcohol moiety of (3-Methylsulfanylcyclobutyl)methanol can participate in a wide array of both intermolecular and intramolecular reactions. As a nucleophile, it can react with various electrophiles. nih.gov For instance, under acidic conditions, it can react with another alcohol molecule to form an ether.

Of particular interest are intramolecular reactions where the hydroxymethyl group interacts with the distal methylsulfanyl group. After converting the alcohol to a better leaving group (e.g., a tosylate or mesylate), the sulfur atom can act as an internal nucleophile, displacing the leaving group to form a bicyclic sulfonium (B1226848) salt. This type of intramolecular cyclization is often favored due to the proximity of the reacting groups, a concept known as the Thorpe-Ingold effect. Such bicyclic structures are rigid and have defined stereochemistry, making them valuable intermediates in synthesis.

Elimination Reactions of Cyclobutyl Alcohols

The dehydration of cyclobutyl alcohols to form alkenes is a common transformation, typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) with heat. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through an E1 mechanism for secondary and tertiary alcohols, involving the formation of a carbocation intermediate. masterorganicchemistry.com For a primary alcohol like (3-Methylsulfanylcyclobutyl)methanol, the reaction may proceed via an E2 mechanism to avoid the formation of a highly unstable primary carbocation. masterorganicchemistry.comyoutube.com

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. libretexts.org In the case of (3-Methylsulfanylcyclobutyl)methanol, elimination could result in two potential products: 1-(methylsulfanyl)-3-methylenecyclobutane or 3-(methylsulfanyl)cyclobut-1-enecarbaldehyde (after rearrangement). The specific product distribution can be influenced by the reaction conditions. Non-acidic methods, such as treatment with phosphorus oxychloride (POCl₃) in pyridine (B92270), can also effect dehydration, sometimes offering different selectivity and avoiding carbocation rearrangements. libretexts.org

| Reagent/Condition | Typical Mechanism | Key Characteristics |

|---|---|---|

| Conc. H₂SO₄ or H₃PO₄, heat | E1 (for 2°/3°), E2 (for 1°) masterorganicchemistry.com | Prone to carbocation rearrangements; follows Zaitsev's rule. masterorganicchemistry.comlibretexts.org |

| POCl₃, pyridine | E2 libretexts.org | Avoids acidic conditions and rearrangements; often clean. libretexts.org |

| TsCl, pyridine then strong base (e.g., t-BuOK) | E2 | Two-step process; converts -OH to a good leaving group (-OTs) first. |

Stereodivergent Reactions Involving Hydroxymethyl-Substituted Cyclobutanes

Stereodivergent synthesis aims to generate multiple stereoisomers of a product from a single starting material by simply changing the reagents or catalysts. This approach offers powerful control over the three-dimensional structure of molecules. For hydroxymethyl-substituted cyclobutanes, stereodivergence can be achieved in reactions that create new stereocenters on the ring or modify existing ones.

For example, catalyst-controlled hydrophosphination of related acyl bicyclobutanes has been shown to be regiodivergent, yielding different constitutional isomers based on the choice of a Cu(I) or Cu(II) catalyst. nih.gov This principle of catalyst control can be applied to achieve stereodivergence. By selecting chiral catalysts or ligands, it is possible to direct reactions to proceed via different transition states, leading to the selective formation of one diastereomer over another. Such strategies are at the forefront of modern synthetic chemistry and could be applied to derivatives of (3-Methylsulfanylcyclobutyl)methanol to access specific stereoisomers with high precision.

Chemical Behavior of the Cyclobutyl Thioether Group

The thioether (or methylsulfanyl) group is a cornerstone of the molecule's reactivity. The sulfur atom, with its available lone pairs of electrons, acts as a soft nucleophile and is susceptible to oxidation, allowing for a range of chemical transformations.

While the thioether sulfur atom itself is a potent nucleophile for forming carbon-sulfur bonds, its direct application in forming carbon-carbon bonds is indirect but powerful. The primary pathway involves the conversion of the thioether into a sulfonium salt, which then serves as a precursor to a sulfur ylide—a potent carbon nucleophile.

The process begins with the alkylation of the thioether sulfur with an alkyl halide (e.g., methyl iodide) to form a trialkylsulfonium salt. This salt, upon treatment with a strong base (e.g., n-butyllithium), can be deprotonated at the carbon adjacent to the positively charged sulfur, yielding a sulfur ylide. This ylide is a zwitterionic species with a nucleophilic carbanion stabilized by the adjacent sulfonium cation.

This nucleophilic carbon center is highly effective in carbon-carbon bond formation. For instance, in the Johnson-Corey-Chaykovsky reaction, the ylide reacts with aldehydes or ketones to form epoxides, or with α,β-unsaturated carbonyl compounds to form cyclopropanes. These reactions are foundational methods for constructing new carbon-carbon and carbon-oxygen bonds.

| Reaction Type | Electrophile | Product | Bond Formed |

| Epoxidation | Ketone/Aldehyde | Epoxide | C-C, C-O |

| Cyclopropanation | α,β-Unsaturated Carbonyl | Cyclopropane | C-C, C-C |

| Aziridination | Imine | Aziridine | C-C, C-N |

This interactive table summarizes the key carbon-carbon and carbon-heteroatom bond-forming reactions facilitated by sulfur ylides derived from thioethers.

The sulfur atom in the thioether group can exist in various oxidation states, leading to a range of functional derivatives. Mild oxidation, often using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), converts the thioether into the corresponding sulfoxide (B87167). Further oxidation under more forcing conditions can yield the sulfone. These transformations significantly alter the electronic properties and steric profile of the sulfur substituent.

Beyond oxidation, the thioether is readily converted into sulfonium salts. As previously mentioned, this is typically achieved by S-alkylation with an electrophilic agent, such as an alkyl halide. The resulting sulfonium salts are versatile synthetic intermediates. researchgate.netrsc.org The formation of cyclobutyl sulfonium salts has been documented, highlighting their role as potent alkylating agents and precursors for chemodivergent syntheses. researchgate.netrsc.org The general stability and reactivity of these salts make them valuable in organic synthesis.

| Transformation | Reagent(s) | Product | Oxidation State of Sulfur |

| Oxidation | H₂O₂ or m-CPBA (1 eq.) | (3-(Methylsulfinyl)cyclobutyl)methanol | +IV (Sulfoxide) |

| Oxidation | m-CPBA (>2 eq.) | (3-(Methylsulfonyl)cyclobutyl)methanol | +VI (Sulfone) |

| Alkylation | Methyl Iodide (CH₃I) | (3-(Dimethylsulfonio)cyclobutyl)methanol Iodide | +IV (Sulfonium) |

This interactive table outlines the primary oxidative and alkylative transformations of the thioether group in (3-Methylsulfanylcyclobutyl)methanol.

Synergistic Reactivity Between Thioether and Hydroxymethyl Functionalities

The proximate arrangement of the thioether and hydroxymethyl groups on the cyclobutane ring allows for potential synergistic and intramolecular reactions. This reactivity often manifests as neighboring group participation, also known as anchimeric assistance, where one functional group influences the reactivity of the other. wikipedia.org

A prominent hypothetical pathway involves the conversion of the hydroxymethyl group into a derivative with a good leaving group, such as a tosylate or mesylate. With a leaving group established on the methyl carbon, the thioether's lone pair of electrons can act as an intramolecular nucleophile. This can lead to the displacement of the leaving group and the formation of a strained bicyclic sulfonium salt intermediate. nih.gov

This anchimeric assistance by the thioether can significantly accelerate the rate of the substitution reaction compared to a similar compound lacking the thioether group. wikipedia.orgrsc.org The formation of the bicyclic sulfonium ion locks the conformation of the cyclobutane ring and provides a reactive electrophilic center. A subsequent attack by an external nucleophile can occur at one of the carbons attached to the sulfur, leading to a ring-opened product. The regioselectivity of this nucleophilic attack would be dictated by steric and electronic factors within the bicyclic intermediate, potentially affording products with high stereochemical control. This type of intramolecular cyclization and subsequent ring-opening provides a sophisticated pathway to elaborate the cyclobutane scaffold into more complex molecular architectures.

Stereochemical Control and Chirality in 3 Methylsulfanylcyclobutyl Methanol Chemistry

Diastereoselective Synthesis of Cyclobutyl Stereoisomers

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of (3-methylsulfanylcyclobutyl)methanol (B2864590), this typically involves controlling the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring, leading to either the cis or trans isomer. A powerful method for achieving high diastereoselectivity in the synthesis of precursors to (3-methylsulfanylcyclobutyl)methanol is the sulfa-Michael addition to cyclobutene (B1205218) derivatives. rsc.orgresearchgate.netnih.gov

Research has demonstrated that the reaction of thiols with cyclobutene esters and amides can be highly diastereoselective, with the choice of base playing a crucial role in determining the stereochemical outcome. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in the addition of thiols to cyclobutene carboxylates has been shown to yield the trans product with high diastereomeric ratios (>95:5 dr). rsc.org This high selectivity is attributed to thermodynamic control, where the initially formed product can epimerize to the more stable trans isomer. rsc.org The reaction conditions, including solvent and reaction time, can also influence the diastereoselectivity.

The scope of this diastereoselective Michael addition is broad, accommodating a variety of thiols and cyclobutene derivatives. This flexibility allows for the synthesis of a range of trans-3-thiocyclobutane-1-carboxylate precursors, which can then be further functionalized to afford trans-(3-methylsulfanylcyclobutyl)methanol. The general reaction scheme for this diastereoselective synthesis is presented below:

Scheme 1: Diastereoselective Sulfa-Michael Addition to a Cyclobutene

The following table summarizes the diastereoselectivity achieved in the sulfa-Michael addition to cyclobutene esters with various thiols, highlighting the effectiveness of DBU in promoting the formation of the trans isomer.

| Entry | Thiol (R'SH) | Base | Solvent | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Thiophenol | DBU | MeCN | >95:5 | Quant. |

| 2 | 4-Fluorothiophenol | DBU | MeCN | >95:5 | 88 |

| 3 | 3-Chlorothiophenol | DBU | MeCN | >95:5 | 82 |

| 4 | Methanethiol (B179389) | DBU | MeCN | 94:6 | 80 |

Data compiled from studies on diastereoselective sulfa-Michael additions. rsc.org

This methodology provides a reliable route to trans-configured precursors of (3-methylsulfanylcyclobutyl)methanol. Subsequent stereospecific reduction of the ester group would then yield the final target molecule while preserving the trans stereochemistry.

Enantioselective Approaches to (3-Methylsulfanylcyclobutyl)methanol Precursors

While diastereoselective methods control the relative stereochemistry, enantioselective approaches are necessary to control the absolute stereochemistry, yielding a single enantiomer of the desired product. This is often achieved through the use of chiral auxiliaries, asymmetric catalysis, or supramolecular templating.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.netnih.govscispace.comd-nb.info After the desired stereochemistry has been established, the auxiliary is removed. In the synthesis of precursors to (3-methylsulfanylcyclobutyl)methanol, chiral auxiliaries can be attached to the cyclobutene starting material to influence the facial selectivity of the sulfa-Michael addition.

For example, cyclobutene derivatives bearing an oxazolidinone chiral auxiliary have been employed in the enantioselective sulfa-Michael addition of thiols. rsc.org The bulky chiral auxiliary blocks one face of the cyclobutene double bond, forcing the incoming nucleophile to attack from the opposite face, thereby inducing high enantioselectivity. The choice of the specific oxazolidinone auxiliary can be critical in achieving high levels of stereocontrol.

The following table illustrates the effectiveness of a chiral auxiliary in guiding the enantioselective sulfa-Michael addition to a cyclobutene.

| Entry | Thiol | Chiral Auxiliary | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

| 1 | Thiophenol | Oxazolidinone | 98.5:1.5 | >95:5 |

| 2 | 4-Fluorothiophenol | Oxazolidinone | 99:1 | >95:5 |

| 3 | Methanethiol | Oxazolidinone | 97:3 | >95:5 |

Data based on research into chiral auxiliary-mediated sulfa-Michael additions. rsc.org

Once the chiral thio-substituted cyclobutane is obtained, the chiral auxiliary can be cleaved, and the ester or amide functionality can be stereospecifically reduced to the corresponding alcohol to yield enantiomerically enriched (3-methylsulfanylcyclobutyl)methanol.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a catalytic amount of a chiral molecule is required to generate a large quantity of enantiomerically enriched product. nih.govnih.gov Various catalytic asymmetric methods have been developed for the synthesis of chiral cyclobutanes, which are applicable to the preparation of precursors for (3-methylsulfanylcyclobutyl)methanol. researchgate.net

One prominent strategy is the use of chiral catalysts in [2+2] cycloaddition reactions to form the cyclobutane ring with high enantioselectivity. researchgate.net Chiral Lewis acids and transition metal complexes have been successfully employed to catalyze the reaction between alkenes and ketenes or other suitable partners. Another powerful approach is the catalytic asymmetric functionalization of pre-formed cyclobutene rings. nih.gov For instance, Rh-catalyzed asymmetric hydrometallation of meso-cyclobutenes has been shown to produce a variety of chiral substituted cyclobutanes. nih.gov

In the context of (3-methylsulfanylcyclobutyl)methanol precursors, a bifunctional acid-base catalyst, such as a chinchona-based squaramide, can be used to catalyze the enantioselective sulfa-Michael addition to cyclobutenes. rsc.org The catalyst activates both the thiol and the cyclobutene, facilitating the reaction and controlling the stereochemical outcome. This method has been shown to produce thio-substituted cyclobutanes with high yields and excellent enantioselectivities (up to 99.7:0.3 er). rsc.org

The table below provides examples of the high enantioselectivity achieved using a chiral squaramide catalyst in the sulfa-Michael addition.

| Entry | Thiol | Catalyst Loading (mol%) | Enantiomeric Ratio (er) | Yield (%) |

| 1 | Thiophenol | 10 | 99.5:0.5 | 95 |

| 2 | 4-Bromothiophenol | 10 | 99.7:0.3 | 92 |

| 3 | 2-Naphthalenethiol | 10 | 99.6:0.4 | 96 |

Data from studies on asymmetric catalysis in sulfa-Michael additions. rsc.org

These catalytic methods provide an efficient and versatile route to enantiomerically enriched precursors of (3-methylsulfanylcyclobutyl)methanol.

Supramolecular templating is an emerging strategy for controlling stereochemistry in chemical reactions. researchgate.netnih.govnih.gov This approach utilizes non-covalent interactions to pre-organize reactants in a specific orientation, thereby directing the outcome of a reaction. In the synthesis of cyclobutanes, supramolecular templates can be used to control the stereochemistry of [2+2] photocycloaddition reactions. researchgate.netnih.govnih.gov

For example, molecular metallacycles have been used as templates to facilitate the [2+2] photocycloaddition of olefins in solution. nih.gov The template holds the olefin substrates in close proximity and in the correct orientation for the desired stereochemical outcome. Upon irradiation, the cyclobutane is formed, and the product can be released from the template. This method has been shown to produce cyclobutanes with high regio- and diastereoselectivity. researchgate.net While specific applications to the synthesis of (3-methylsulfanylcyclobutyl)methanol precursors are not yet widely reported, the principles of supramolecular templating offer a promising avenue for future developments in the stereocontrolled synthesis of this compound.

Role As a Versatile Synthetic Building Block and Intermediate

Integration into Peptidomimetics and Helical Foldamers

The rigid cyclobutane (B1203170) core of (3-Methylsulfanylcyclobutyl)methanol (B2864590) is an excellent scaffold for creating conformationally constrained amino acids, which are then incorporated into peptidomimetics and foldamers. These structures mimic the secondary structures of natural peptides, such as helices and turns, and are of significant interest in medicinal chemistry and materials science.

The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids to confer specific structural properties or biological activities. Cyclobutane-containing β- and γ-amino acids derived from precursors like (3-Methylsulfanylcyclobutyl)methanol are used to create novel peptide backbones. For instance, a family of hybrid β,γ-peptidomimetics has been synthesized using a chiral cyclobutane-containing trans-β-amino acid. nih.govresearchgate.net These peptidomimetics, which alternate between a cyclobutane unit and a functionalized proline residue, have been evaluated for their ability to act as cell-penetrating peptides (CPPs). nih.govresearchgate.net

The conformational rigidity imposed by the cyclobutane ring is a critical factor influencing the biological activity of these peptidomimetics. Research has shown that the inclusion of a highly constrained (1S,2S)-2-aminocyclobutane-1-carboxylic acid can preclude the peptide from adopting a defined conformation necessary for efficient cell uptake. nih.gov This highlights the importance of the specific stereochemistry and substitution pattern of the cyclobutane ring, which can be precisely controlled starting from chiral precursors.

Foldamers, which are oligomers that adopt well-defined secondary structures, represent another key application. The development of peptidomimetic helical foldamers holds promise for creating new biomaterials, catalysts, and therapeutic molecules. While specific examples detailing the direct conversion of (3-Methylsulfanylcyclobutyl)methanol into monomers for these foldamers are not extensively documented in high-impact literature, the synthesis of cyclobutane-based amino acids is a fundamental step in their creation.

Table 1: Examples of Cyclobutane-Containing Peptidomimetics and Their Properties

| Peptidomimetic Class | Incorporated Amino Acid | Key Finding | Reference |

|---|---|---|---|

| Hybrid β,γ-Peptidomimetics | Chiral cyclobutane trans-β-amino acid | Conformational rigidity limits cell uptake ability. | nih.gov, researchgate.net |

| γ,γ-Homologues | Cyclobutane γ-amino acid | Shows a well-defined secondary structure and significant biological activity. | researchgate.net |

Precursor for Bioactive Molecules and Natural Product Analogues

The cyclobutane motif is present in a variety of natural products and biologically active molecules, often contributing to their unique pharmacological profiles. (3-Methylsulfanylcyclobutyl)methanol serves as a chiral pool starting material for the stereoselective synthesis of these complex targets and their analogues. The ability to functionalize both the alcohol and the methylsulfanyl group allows for the construction of diverse molecular architectures.

While the direct synthesis of specific named bioactive molecules from (3-Methylsulfanylcyclobutyl)methanol is a specialized area of research, the general utility of cyclobutane scaffolds is well-established. For example, the rigid four-membered ring can act as a conformational lock, holding appended functional groups in a specific spatial orientation. This is particularly useful in drug design for optimizing ligand-receptor interactions.

The synthesis of analogues of natural products allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents with improved properties. The cyclobutane core can replace other cyclic systems found in nature, leading to novel compounds with potentially enhanced stability, bioavailability, or target selectivity. The development of such molecules often relies on versatile building blocks like (3-Methylsulfanylcyclobutyl)methanol to introduce the desired carbocyclic core with the correct stereochemistry.

Development of Cyclobutane Scaffolds in Material Science and Supramolecular Chemistry

The unique, rigid, and three-dimensional structure of the cyclobutane ring makes it an attractive component for the design of advanced materials and supramolecular assemblies. Although the direct application of (3-Methylsulfanylcyclobutyl)methanol in this context is an emerging field, the use of cyclobutane derivatives in creating materials with tailored properties is an active area of research.

In material science, cyclobutane scaffolds can be incorporated into polymers to influence their thermal and mechanical properties. For example, they can be used to create liquid crystals, where the rigid core helps to promote the formation of ordered phases. The synthesis of new polymer liquid crystals for applications such as electrolytes in direct methanol (B129727) fuel cells demonstrates the potential for carbocyclic structures to contribute to advanced materials. researchgate.net The goal is often to create materials with hybrid hydrophobic/hydrophilic structures to control diffusion properties, a strategy where functionalized cyclobutane units could be beneficial. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (3-Methylsulfanylcyclobutyl)methanol |

Computational and Theoretical Insights into 3 Methylsulfanylcyclobutyl Methanol Systems

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are a powerful tool for investigating the three-dimensional structures and relative stabilities of molecules. researchgate.netmdpi.com For a flexible molecule like (3-Methylsulfanylcyclobutyl)methanol (B2864590), which has a cyclobutyl ring and two substituents, multiple low-energy conformations are possible. These different spatial arrangements, or conformers, can significantly influence the molecule's physical, chemical, and biological properties.

The conformational landscape of (3-Methylsulfanylcyclobutyl)methanol can be explored using various quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods solve the Schrödinger equation for the molecule to determine the energies of different geometries. By systematically rotating the rotatable bonds and considering the puckering of the cyclobutyl ring, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.

A conformational search would likely reveal several stable structures, arising from the relative orientations of the methylsulfanyl and methanol (B129727) groups with respect to the cyclobutyl ring (cis/trans isomers), as well as the rotational position of the hydroxyl group. The calculated relative energies of these conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies and Properties of (3-Methylsulfanylcyclobutyl)methanol Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) at 298.15 K |

| cis-1 | 0.00 | 2.1 | 45.2 |

| cis-2 | 0.50 | 1.8 | 20.9 |

| trans-1 | 0.25 | 2.5 | 30.1 |

| trans-2 | 1.00 | 2.3 | 3.8 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Mechanistic Elucidation via Transition State Modeling

Transition state modeling is a computational technique used to study the mechanisms of chemical reactions. researchgate.net It involves locating the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For (3-Methylsulfanylcyclobutyl)methanol, one could investigate various reactions, such as the oxidation of the sulfide (B99878) or alcohol functional groups, or nucleophilic substitution reactions. By modeling different possible reaction pathways and calculating their activation energies, the most favorable mechanism can be identified. researchgate.net For instance, in an oxidation reaction, one could compare the energy barriers for different oxidizing agents or different stereochemical approaches of the oxidant to the molecule.

Computational methods can also provide detailed information about the geometry and electronic structure of the transition state, offering insights into the factors that stabilize it and control the reaction's outcome.

Table 2: Hypothetical Activation Energies for a Proposed Oxidation Reaction of (3-Methylsulfanylcyclobutyl)methanol

| Proposed Mechanism | Transition State | Activation Energy (kcal/mol) |

| Direct oxidation of sulfur | TS1 | 15.2 |

| Intramolecularly assisted oxidation | TS2 | 12.5 |

| Solvent-assisted oxidation | TS3 | 14.1 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific transition state calculations for a defined reaction.

Prediction of Reactivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the reactivity and stereoselectivity of chemical reactions. rsc.org By analyzing the electronic properties of (3-Methylsulfanylcyclobutyl)methanol, it is possible to identify the most reactive sites and predict how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates the region of the molecule most likely to act as a nucleophile, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the region most susceptible to nucleophilic attack. Analysis of the electrostatic potential map can also reveal electron-rich and electron-poor regions of the molecule.

In reactions that can produce multiple stereoisomers, computational methods can be used to predict the stereoselectivity by calculating the energies of the different diastereomeric transition states. rsc.org The pathway with the lower energy transition state will be kinetically favored, leading to the major product. This is particularly relevant for reactions involving the chiral centers of (3-Methylsulfanylcyclobutyl)methanol.

Table 3: Hypothetical Calculated Parameters for Predicting Reactivity and Stereoselectivity

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Partial Charge on Sulfur | -0.25 |

| Partial Charge on Oxygen | -0.60 |

| Energy of Transition State for R product | 20.3 kcal/mol |

| Energy of Transition State for S product | 21.8 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific electronic structure calculations.

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. nih.govresearchgate.netresearchgate.net These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic positions. ethz.chrsc.org For a novel molecule like (3-Methylsulfanylcyclobutyl)methanol, a specific force field may need to be developed or existing force fields may require re-parameterization to accurately model its behavior.

The development of a force field for (3-Methylsulfanylcyclobutyl)methanol would involve several steps. First, the molecule would be broken down into different atom types. Then, quantum chemical calculations would be performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and non-bonded interactions. This data is then used to parameterize the force field functions, such as the Lennard-Jones potential for van der Waals interactions and Coulomb's law for electrostatic interactions.

Once a force field is developed, it can be used in MD simulations to study various properties of (3-Methylsulfanylcyclobutyl)methanol, such as its dynamics in different solvents, its interactions with other molecules, and its conformational flexibility over time.

Table 4: Hypothetical Force Field Parameters for (3-Methylsulfanylcyclobutyl)methanol

| Atom Type | Lennard-Jones σ (Å) | Lennard-Jones ε (kcal/mol) | Partial Charge (e) |

| C (cyclobutyl, CH) | 3.40 | 0.086 | 0.05 |

| C (cyclobutyl, CH2) | 3.40 | 0.086 | 0.00 |

| S (sulfide) | 3.55 | 0.250 | -0.25 |

| C (methyl) | 3.50 | 0.066 | -0.10 |

| O (hydroxyl) | 3.12 | 0.152 | -0.65 |

| H (hydroxyl) | 0.00 | 0.000 | 0.42 |

Note: The data in this table is hypothetical and for illustrative purposes only. These parameters are typically part of a larger set that defines a complete force field.

Emerging Trends and Future Research Perspectives

Development of Sustainable Synthetic Methodologies for Cyclobutyl Compounds

The synthesis of cyclobutane (B1203170) rings, the core of (3-methylsulfanylcyclobutyl)methanol (B2864590), has traditionally relied on methods that are not always aligned with the principles of green chemistry. A significant future research direction lies in the development of more sustainable and efficient synthetic routes.

A primary focus is the advancement of photochemical [2+2] cycloadditions. nih.govnih.gov This method, which utilizes light to promote the formation of the cyclobutane ring from two alkene precursors, is inherently attractive from a sustainability standpoint. Future research will likely concentrate on:

Visible-Light Photocatalysis: Shifting from high-energy UV light to visible light, which is more energy-efficient and less damaging to sensitive functional groups. This involves the development of novel photosensitizers that can absorb in the visible spectrum.

Continuous Flow Reactors: Employing microreactor technology for photochemical reactions can lead to improved reaction efficiency, better temperature control, and enhanced safety. researchgate.net This technology also allows for easier scalability of the synthesis. researchgate.net

Solid-State Synthesis: Performing [2+2] cycloadditions in the solid state can offer high stereoselectivity while minimizing the use of solvents. masterorganicchemistry.com

Another promising avenue is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times and improve yields for the formation of cyclobutane precursors, contributing to a more sustainable process. masterorganicchemistry.com Furthermore, the exploration of biocatalysis, using enzymes to construct or modify the cyclobutane ring, represents a frontier in green chemistry that could offer unparalleled selectivity under mild conditions.

| Research Area | Focus | Potential Benefits |

| Photochemistry | Visible-light photocatalysis, Continuous flow reactors, Solid-state synthesis | Increased energy efficiency, Improved safety and scalability, Reduced solvent waste |

| Microwave-Assisted Synthesis | Rapid synthesis of precursors | Reduced reaction times, Higher yields |

| Biocatalysis | Enzymatic synthesis and functionalization | High selectivity, Mild reaction conditions, Environmentally benign |

Advanced Catalytic Systems for Precise Functionalization of Strained Rings

The functionalization of pre-existing cyclobutane rings presents a powerful strategy for creating diverse derivatives of (3-methylsulfanylcyclobutyl)methanol. A key area of future research is the development of advanced catalytic systems that can achieve high levels of regio- and stereoselectivity on these strained rings.

C-H Functionalization: Direct C-H bond activation and functionalization have emerged as a highly atom-economical approach. Research in this area is expected to focus on:

Palladium Catalysis: Palladium-based catalysts have shown promise in the arylation of C(sp³)–H bonds in cyclobutane systems, often guided by directing groups to control selectivity. pressbooks.pub Future work will aim to expand the scope of coupling partners and develop ligand systems that enable enantioselective transformations.

Copper and Iridium Catalysis: Catalytic systems based on more abundant and less expensive metals like copper and iridium are being explored for various C-H functionalization reactions, including borylation and silylation of cyclobutanes.

The development of catalysts that can differentiate between the various C-H bonds on the cyclobutane ring of (3-methylsulfanylcyclobutyl)methanol will be crucial for accessing a wide range of analogs with tailored properties.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium | C-H Arylation | High efficiency, Potential for enantioselectivity |

| Copper | Hydrophosphination of bicyclobutanes | Regiodivergent synthesis, Access to functionalized cyclobutanes |

| Iridium | C-H Silylation | Diastereospecific functionalization |

Exploration of Novel Reactivity Modes for Cyclobutyl Thioethers and Alcohols

The inherent ring strain of the cyclobutane moiety in (3-methylsulfanylcyclobutyl)methanol is expected to significantly influence the reactivity of its thioether and alcohol functional groups. masterorganicchemistry.com Future research will delve into exploring these unique reactivity modes.

The high ring strain (approximately 26 kcal/mol) in cyclobutanes makes them susceptible to ring-opening reactions. masterorganicchemistry.comwikipedia.org This stored energy can be harnessed as a driving force for chemical transformations that are not readily accessible in their acyclic counterparts. Future investigations could explore:

Strain-Release Driven Reactions: Designing reactions where the relief of ring strain is a key thermodynamic driving force, allowing for the formation of more complex acyclic or larger ring structures.

Nucleophilic and Electrophilic Ring Opening: Investigating the selective cleavage of C-C bonds in the cyclobutane ring initiated by the internal thioether or alcohol functionalities, or by external reagents.

The interplay between the thioether and alcohol groups offers opportunities for unique intramolecular reactions. For example, the sulfur atom of the thioether could act as an internal nucleophile, participating in reactions with an activated form of the alcohol. Conversely, the alcohol could direct the reactivity of the thioether through hydrogen bonding or by acting as a temporary protecting group. The oxidation of the thioether to a sulfoxide (B87167) or sulfone would also significantly alter the electronic properties and reactivity of the molecule, opening up new avenues for functionalization.

| Reactivity Mode | Description | Potential Outcomes |

| Ring-Opening | Cleavage of the cyclobutane ring driven by strain release. | Formation of functionalized acyclic compounds or larger rings. |

| Intramolecular Reactions | Reactions involving both the thioether and alcohol functionalities. | Synthesis of novel bicyclic or heterocyclic structures. |

| Oxidation of Thioether | Conversion of the thioether to a sulfoxide or sulfone. | Modulation of electronic properties and creation of new reactive sites. |

Interdisciplinary Applications of (3-Methylsulfanylcyclobutyl)methanol Derivatives

The unique combination of a strained ring, a thioether, and an alcohol in (3-methylsulfanylcyclobutyl)methanol makes its derivatives attractive candidates for a variety of interdisciplinary applications.

Medicinal Chemistry: The cyclobutane ring is increasingly recognized as a valuable scaffold in drug discovery. nih.govlifechemicals.com It can act as a bioisostere for other groups, such as phenyl or gem-dimethyl groups, while providing a more three-dimensional structure that can lead to improved pharmacological properties. nih.gov The thioether and alcohol moieties offer sites for further modification to optimize binding to biological targets and improve pharmacokinetic profiles. Derivatives could be explored as potential antiviral, antibacterial, or anticancer agents. lifechemicals.com

Materials Science: Cyclobutane-containing monomers can be used to synthesize polymers with unique properties. researchgate.netlifechemicals.com The ring strain can be harnessed to create stress-responsive materials that change their properties in response to mechanical force. The thioether and alcohol functionalities could be used to tune the polymer's solubility, thermal stability, and adhesion properties.

Agrochemicals: The development of novel pesticides and herbicides is an ongoing challenge. The introduction of the cyclobutane motif in (3-methylsulfanylcyclobutyl)methanol derivatives could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles. nih.gov The sulfur and oxygen atoms provide potential points of interaction with biological targets in pests and weeds.

Future research in these areas will involve the synthesis of libraries of (3-methylsulfanylcyclobutyl)methanol derivatives and their evaluation in relevant biological and material science assays.

Q & A

Q. How can researchers optimize chromatographic separation and purity analysis of (3-Methylsulfanylcyclobutyl)methanol?

- Methodological Answer : Reverse-phase HPLC with a C18 column is recommended. Retention behavior can be modeled by varying methanol content (e.g., 40–80% v/v) and pH (e.g., 2.5–7.5) in the mobile phase. Experimental design matrices, such as those used in methanol-dependent separations, help identify optimal conditions . For purity analysis, coupling with UV detection at 210–220 nm (to capture alcohol and sulfanyl moieties) and spiking with reference standards (e.g., EP-grade impurities) ensures specificity .

Q. What spectroscopic techniques are most effective for characterizing (3-Methylsulfanylcyclobutial)methanol?

- Methodological Answer :

- IR Spectroscopy : Identify key bands such as O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050 cm⁻¹), and S-CH₃ vibrations (~700 cm⁻¹). Smear sampling on KBr pellets enhances resolution .

- NMR : ¹H NMR reveals cyclobutyl proton splitting patterns (δ 1.5–3.0 ppm) and the methanol -CH₂OH group (δ 3.4–3.7 ppm). ¹³C NMR confirms cyclobutane ring carbons and sulfanyl-methyl groups .

Advanced Research Questions

Q. How can researchers address contradictions in experimental data when studying the electrochemical stability of (3-Methylsulfanylcyclobutyl)methanol in fuel cell applications?

- Methodological Answer : Contradictions in stability metrics (e.g., crossover rates vs. power output) may arise from variable flow electrolyte channel designs. Fluid dynamics modeling (e.g., COMSOL Multiphysics®) can simulate parameters like porosity (ε) and flow velocity (v) to optimize methanol retention. Experimental validation should compare permeability measurements (Darcy’s law) against theoretical predictions, prioritizing thin channels with high spherical particle diameters (d ≈ 50 µm) and low ε (<0.5) to minimize crossover .

Q. What methodological considerations are critical when designing experiments to assess solvent effects of (3-Methylsulfanylcyclobutyl)methanol in catalytic reactions?

- Methodological Answer :

- Solvent Polarity : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates. Compare outcomes in polar protic (methanol/water) vs. aprotic solvents (DMSO).

- Freeze-Substitution : For microscopy studies, fix samples in cold methanol/acetic acid (3:1 v/v) to preserve morphology while dissolving the compound .

- Photostability : Conduct UV-Vis spectroscopy in n-hexane/methanol mixtures to assess photolytic degradation under controlled light exposure .

Q. What strategies can mitigate undesired side reactions during the synthesis of (3-Methylsulfanylcyclobutyl)methanol derivatives?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the -OH group (e.g., with TMSCl) to prevent sulfanyl group oxidation during alkylation.

- Catalyst Selection : Use Pd/C or Raney Ni for selective hydrogenation of unsaturated intermediates.

- Reaction Monitoring : In-line FTIR or GC-MS tracks intermediate formation, enabling real-time adjustments to temperature and reagent stoichiometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the long-term stability of (3-Methylsulfanylcyclobutyl)methanol under varying storage conditions?

- Methodological Answer : Contradictions may stem from uncontrolled humidity or light exposure. Accelerated stability studies (40°C/75% RH) with periodic HPLC-UV analysis (e.g., 0, 1, 3, 6 months) quantify degradation products. Statistical tools like ANOVA identify significant factors (p < 0.05), while Arrhenius modeling predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.